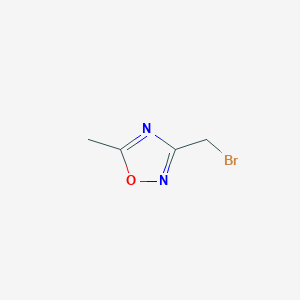

3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNHJUIJOCYFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959406-40-7 | |

| Record name | 3-(bromomethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

Foreword: The Imperative of Structural Integrity in Synthesis

In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific validity. Intermediates such as 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole represent critical nodes in complex synthetic pathways. The 1,2,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1][2] The presence of a reactive bromomethyl group makes this particular compound a versatile building block for introducing the oxadiazole core into larger molecular architectures. Consequently, a robust and unambiguous analytical characterization is paramount. This guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this key intermediate, grounding theoretical predictions in established principles and extensive literature data to offer a definitive analytical reference.

Molecular Architecture and Predicted Spectral Features

To interpret the NMR spectra of this compound, we must first dissect its molecular structure to identify unique electronic environments. The molecule possesses four distinct carbon environments and two unique proton environments, predicting the appearance of four signals in the ¹³C NMR spectrum and two signals in the ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology Details:

-

Sample Preparation:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR. Using a solvent that already contains TMS ensures accuracy and convenience. [3]

-

-

Data Acquisition:

-

Field Strength: A spectrometer with a field strength of at least 400 MHz is recommended to ensure good signal dispersion and resolution.

-

Locking and Shimming: The deuterium signal from the solvent (CDCl₃) is used by the spectrometer to "lock" the magnetic field, preventing drift. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.

-

-

Processing and Validation:

-

Calibration: Accurate calibration is non-negotiable. The ¹H spectrum is calibrated to the TMS signal. [3] * Self-Validation: The position of the residual solvent peak serves as an internal validation check. For CDCl₃, the residual proton peak should appear at δ 7.26 ppm. [4]The ¹³C spectrum is calibrated against the characteristic triplet of the CDCl₃ carbon at δ 77.16 ppm. [5]If these secondary references are not at their correct positions, it indicates a calibration error that must be rectified.

-

Conclusion

The NMR spectral features of this compound are highly distinctive and serve as a reliable fingerprint for its structural confirmation. The ¹H spectrum is characterized by two downfield singlets corresponding to the bromomethyl and methyl protons, while the ¹³C spectrum is defined by the significantly deshielded signals of the oxadiazole ring carbons above 165 ppm. By adhering to the rigorous experimental protocol outlined herein, researchers and drug development professionals can confidently acquire and interpret the NMR data for this versatile synthetic intermediate, ensuring the integrity and progression of their scientific endeavors.

References

- BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.

- Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry.

- Joseph, S. P., & Taveira, A. F. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova.

- ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives.

- Preprints.org. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- de Oliveira, R. B., et al. (2012). Synthesis, toxicity towards brine shrimp (Artemia salina Leach) and antimicrobial activity evaluation of 3,5-diphenylchlorinated-1,2,4-oxadiazoles. ResearchGate.

- ResearchGate. (n.d.). ¹H and ¹³C NMR data of new substituted oxadiazole carbonothioates.

- Pinto, D. C. G. A., et al. (2010). Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals. Semantic Scholar.

- Russo, G., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central.

- SpectraBase. (n.d.). 5-Methyl-3-phenyl-1,2,4-oxadiazole - Optional[1H NMR] - Chemical Shifts.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Schiedel, M. S., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PubMed Central.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Oregon State University. (n.d.). ¹H NMR Chemical Shift.

- Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.

- OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry.

- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.

- Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons.

Sources

- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry analysis of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

Foreword: Contextualizing the Analyte

In the landscape of modern drug discovery, the 1,2,4-oxadiazole ring serves as a crucial structural motif.[1] Valued as a bioisostere for esters and amides, it imparts metabolic stability and favorable pharmacokinetic properties to candidate molecules.[1] The subject of this guide, this compound, is a versatile synthetic intermediate. Its reactive bromomethyl group allows for facile elaboration, making it a valuable building block for creating libraries of novel chemical entities.[1] Accurate and comprehensive characterization of such intermediates is not merely a procedural step; it is the foundation upon which successful drug development programs are built. Mass spectrometry (MS) stands as the cornerstone of this characterization, offering unparalleled sensitivity and structural insight.[2]

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach.

Analyte Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is the prerequisite for any successful method development.

| Property | Value | Source / Method |

| Molecular Formula | C₄H₅BrN₂O | PubChem |

| Molecular Weight | ~177.00 g/mol (Average) | Calculated |

| Monoisotopic Mass | 175.96396 Da | Calculated |

| Canonical SMILES | BrCC1=NOC(C)=N1 | Sigma-Aldrich |

| InChI Key | NNNHJUIJOCYFBC-UHFFFAOYSA-N | Sigma-Aldrich |

| Predicted Boiling Point | ~167 °C (Similar to 3-bromo-5-methyl-1,2,4-oxadiazole) | Chemchart[3] |

| Key Structural Feature | Contains one Bromine atom, leading to a characteristic M/M+2 isotopic pattern. | N/A |

The presence of bromine is the most significant feature from a mass spectrometry perspective. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) separated by approximately 2 Da, with nearly identical intensities. This isotopic signature is a powerful diagnostic tool for confirming the identity of brominated fragments.

Strategic Selection of Analytical Methodology: GC-MS vs. LC-MS

The first critical decision is the choice of chromatographic separation coupled with mass spectrometry. Both Gas Chromatography (GC) and Liquid Chromatography (LC) have distinct advantages, and the optimal choice depends on the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an excellent choice for volatile and thermally stable small molecules.[4][5] Given the predicted boiling point and the structure of our analyte, it is amenable to GC analysis. GC-MS, particularly with Electron Ionization (EI), provides highly reproducible fragmentation patterns that are ideal for structural elucidation and library matching.[5]

Best Suited For:

-

Purity assessment of the neat compound or in organic synthesis reaction mixtures.

-

Identification of volatile, thermally stable impurities.

-

Generating a standardized, library-searchable mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS is the workhorse of the pharmaceutical industry, essential for analyzing compounds in complex biological matrices or for high-throughput screening.[6][7] It accommodates a wider range of polarities and is not limited by the analyte's volatility. The use of soft ionization techniques like Electrospray Ionization (ESI) typically preserves the molecular ion, which can then be selectively fragmented in the collision cell (MS/MS).[6][7] This provides both molecular weight confirmation and structural information with exceptional sensitivity and selectivity.[5]

Best Suited For:

-

Quantification in pharmacokinetic (PK) or in-vitro ADME assays.

-

Analysis of reaction intermediates directly from polar reaction media.[8][9]

-

Characterization of potential metabolites or degradants.

The logical workflow for a comprehensive analysis begins with sample preparation and proceeds through the instrumental analysis to data interpretation.

Caption: General analytical workflow for the characterization of the target compound.

Experimental Protocol: GC-MS with Electron Ionization (EI)

This protocol is designed for the definitive structural confirmation and purity analysis of the synthesized compound.

Step 1: Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in high-purity Ethyl Acetate.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.

Step 2: Instrument Configuration & Calibration

-

Ensure the GC-MS system has been recently tuned (e.g., with PFTBA) to validate mass accuracy and resolution.

Step 3: Method Parameters

-

The following table outlines a robust starting point for method development.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile compounds. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peak shapes. |

| Injection Volume | 1 µL | Standard volume for this concentration range. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A fast ramp is suitable for a screening analysis; this can be slowed to improve separation from any impurities. |

| MS System | Agilent 5977 or equivalent | Industry-standard single quadrupole detector. |

| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |

| EI Energy | 70 eV | The standard energy for generating extensive and consistent fragmentation. |

| Source Temp. | 230 °C | Standard operating temperature. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Scan Range | m/z 40 - 300 | Covers the molecular ion and all expected fragments. |

Experimental Protocol: LC-MS/MS with Electrospray Ionization (ESI)

This protocol is tailored for high-sensitivity detection and quantification, particularly in complex mixtures.

Step 1: Sample Preparation

-

Prepare a stock solution of the analyte at 1 mg/mL in Acetonitrile (ACN).

-

Dilute the stock solution in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid) to a working concentration (e.g., 100 ng/mL). The use of an internal standard is best practice for quantification.[10]

Step 2: Instrument Configuration & Calibration

-

Calibrate the mass spectrometer across the desired mass range using the manufacturer's recommended calibration solution to ensure high mass accuracy.

Step 3: Method Parameters

-

The following parameters provide a solid foundation for analyzing this compound.

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast and efficient separations. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase is the standard for reversed-phase separation of small molecules.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization efficiency in positive mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for screening; should be optimized for specific applications. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | Sciex Triple Quad 6500+ or equivalent | A triple quadrupole instrument is ideal for high-sensitivity quantitative analysis using MRM.[5] |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar compounds and will readily protonate the nitrogen atoms in the oxadiazole ring.[7] |

| Capillary Voltage | 3.2 kV | Optimized for stable spray formation.[11] |

| Source Temp. | 350 °C | Facilitates desolvation of the ESI droplets.[11] |

| MS1 Scan Range | m/z 100 - 300 | To identify the protonated molecule [M+H]⁺. |

| MS/MS (Product Ion Scan) | Precursor Ion: m/z 177/179 ([M+H]⁺) | Isolate the protonated molecule for fragmentation. |

| Collision Gas | Nitrogen or Argon | Standard collision-induced dissociation (CID) gas. |

| Collision Energy | 10 - 40 eV (Ramp) | A ramped collision energy helps to identify all major fragmentation pathways. |

Fragmentation Analysis: Elucidating the Structure

The fragmentation pattern is the fingerprint of a molecule. For this compound, we can predict distinct pathways under both EI and ESI-MS/MS conditions. A review of mass spectrometric analysis of 1,2,4-oxadiazoles indicates that cleavage of the heterocyclic ring is a dominant fragmentation pathway.[12][13]

Predicted Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI (70 eV), the molecular ion (M⁺•) will be formed, followed by extensive fragmentation. The key pathways involve the loss of the bromine atom and cleavage of the oxadiazole ring.

Caption: Predicted ESI-MS/MS fragmentation pathway of the protonated molecule.

Key Predicted Fragments (ESI-MS/MS of [M+H]⁺):

-

m/z 177/179 ([M+H]⁺): The protonated precursor molecule, showing the bromine doublet.

-

m/z 98 ([C₄H₆N₂O]⁺): Loss of a bromine radical from the protonated molecule.

-

m/z 83 ([C₃H₃N₂O]⁺): Loss of a bromomethyl radical, representing cleavage of the C-C bond adjacent to the ring. This is often a major fragment for substituted heterocycles.

Data Interpretation and Trustworthiness

A protocol is only as good as the interpretation of the data it generates. To ensure trustworthiness, every analysis should be a self-validating system.

-

Confirm the Molecular Ion: In both GC-MS and LC-MS, the first step is to locate the candidate molecular ion peak (or protonated molecule).

-

Validate with Isotopic Pattern: The M and M+2 (or [M+H]⁺ and [M+H+2]⁺) peaks must be present with a relative abundance of ~1:1. This is non-negotiable for a singly brominated compound.

-

Cross-Reference Fragmentation: Do the observed fragments in the EI spectrum and the product ion scan make chemical sense? The predicted losses (Br•, CH₃•, ring cleavage products) should be among the most abundant ions. High-resolution mass spectrometry (HRMS), if available, can be used to confirm the elemental composition of the key fragments, providing the highest level of confidence. [6]4. Consider Adducts (LC-MS): Be aware of potential sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which will appear at m/z 22 and 38 units higher than the protonated molecule, respectively. These can be useful for confirmation but can also suppress the desired [M+H]⁺ signal if salt concentrations are high.

By systematically applying these analytical strategies and interpretive principles, researchers and drug development professionals can achieve a comprehensive and reliable characterization of this compound, ensuring the integrity of this critical synthetic intermediate in the pursuit of novel therapeutics.

References

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

-

Ma, L., & Li, W. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

-

English, C. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [Link]

-

Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

-

Hopper, K., & Proctor, A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

-

Wang, J., & Hsieh, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Small molecule analysis using MS. Bioanalysis Zone. [Link]

-

Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science. [Link]

-

van Leerdam, J. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PLOS ONE. [Link]

-

Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. RSC Publishing. [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2005). ResearchGate. [Link]

-

3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3). Chemchart. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. 3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Reactivity of Bromomethyl-Substituted Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4- and 1,2,4-oxadiazole rings are privileged heterocyclic scaffolds, integral to the design of numerous therapeutic agents and functional materials due to their favorable metabolic stability and role as bioisosteres for ester and amide groups.[1] When functionalized with a bromomethyl group, these heterocycles are transformed into powerful and versatile synthetic intermediates. The inherent electron-deficient nature of the oxadiazole ring profoundly activates the attached bromomethyl group, rendering it a potent electrophile for a wide array of nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthesis of bromomethyl oxadiazoles and a detailed analysis of the reactivity of this crucial synthon. We will delve into the underlying electronic principles governing its reactivity, present a survey of its key chemical transformations, and provide detailed, field-proven experimental protocols for its synthesis and derivatization.

The Oxadiazole Core: An Electronic Activating Group

The exceptional reactivity of the bromomethyl group on an oxadiazole ring is not merely that of a simple alkyl halide; it is significantly enhanced, akin to a benzylic halide.[2] This heightened reactivity is a direct consequence of the potent electron-withdrawing properties of the five-membered oxadiazole heterocycle.

The oxadiazole ring contains two electronegative nitrogen atoms and one oxygen atom, which collectively exert a strong negative inductive effect (-I). This effect polarizes the sigma bond of the attached methylene carbon, drawing electron density away from it and towards the ring. This polarization increases the electrophilicity of the methylene carbon, making it exceptionally susceptible to attack by nucleophiles. The Sɴ2 transition state is stabilized by this electron withdrawal, lowering the activation energy of the reaction compared to unactivated alkyl bromides.

Caption: Inductive effect of the oxadiazole ring on the bromomethyl group.

Synthesis of Bromomethyl Oxadiazoles

The two primary strategies for synthesizing bromomethyl-substituted oxadiazoles are: (A) construction of the oxadiazole ring from a bromo-functionalized precursor, and (B) post-cyclization bromination of a methyl-substituted oxadiazole.

Method A: Ring Cyclization from Bromo-Precursors

This approach involves synthesizing an acyclic precursor, such as an N,N'-diacylhydrazine, where one of the acyl groups already contains the requisite bromo-functionality (e.g., from bromoacetic acid or bromoacetyl chloride). Subsequent cyclodehydration, often using a strong dehydrating agent like phosphorus oxychloride (POCl₃), yields the desired bromomethyl oxadiazole.[3] This method is advantageous when the starting bromo-acyl compounds are commercially available and stable.

Caption: Synthesis via cyclodehydration of a bromo-precursor.

Method B: Radical Bromination of Methyl Oxadiazoles

Perhaps the most direct and widely applicable method is the free-radical bromination of a corresponding methyl-substituted oxadiazole. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[4] This reaction, analogous to benzylic bromination, is highly selective for the methyl group activated by the adjacent heterocyclic ring.[5]

Detailed Protocol 2.1: Synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole via NBS Bromination

-

Reaction Setup: To a solution of 2-methyl-5-phenyl-1,3,4-oxadiazole (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq.).

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq.).

-

Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation. The reaction is usually complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole.

Nucleophilic Substitution: The Cornerstone of Reactivity

The activated bromomethyl group serves as a potent electrophilic handle for introducing the oxadiazole moiety into a vast range of molecules via nucleophilic substitution (Sɴ2) reactions. These reactions generally proceed under mild conditions with high efficiency.[6]

The general mechanism involves the backside attack of a nucleophile on the electrophilic methylene carbon, displacing the bromide ion in a single, concerted step.

Caption: General Sɴ2 mechanism on a bromomethyl oxadiazole.

A wide variety of nucleophiles can be employed, leading to diverse molecular architectures. The choice of base and solvent is critical for optimizing reaction outcomes and minimizing side reactions.

| Nucleophile Type | Example Nucleophile | Base | Typical Solvent | Product Type | Reference |

| N-Nucleophile | Primary/Secondary Amine | K₂CO₃, Et₃N | Acetonitrile, THF | Substituted Amine | [6] |

| N-Nucleophile | Sodium Azide (NaN₃) | - | DMF, DMSO | Organic Azide | [7] |

| O-Nucleophile | Phenol / Alcohol | K₂CO₃, NaH | Acetone, DMF | Ether | [8] |

| O-Nucleophile | Carboxylic Acid | Et₃N | DCM, THF | Ester | [8] |

| S-Nucleophile | Thiol / Thiophenol | K₂CO₃, NaH | Ethanol, DMF | Thioether | [9] |

| C-Nucleophile | Diethyl Malonate | NaOEt | Ethanol | C-Alkylated Malonate | [3] |

| C-Nucleophile | Sodium Cyanide (NaCN) | - | DMSO | Nitrile | [10] |

Detailed Experimental Protocols

The following protocols are representative examples of the synthetic utility of bromomethyl oxadiazoles.

Protocol 4.1: N-Alkylation with an Amine

This protocol describes a general procedure for the reaction of a bromomethyl oxadiazole with a primary amine.

-

Reaction Setup: In a round-bottom flask, dissolve the bromomethyl oxadiazole (1.0 eq.) in a suitable aprotic solvent like acetonitrile or THF.

-

Addition of Reagents: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq.), followed by the primary amine (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature.[6] For less reactive amines, gentle heating (40-60°C) may be required.

-

Monitoring: Monitor the reaction progress by TLC until the starting bromomethyl oxadiazole is consumed (typically 2-6 hours).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-substituted product.

Protocol 4.2: C-Alkylation with Diisopropyl Iminodiacetate

This protocol is adapted from a published procedure and demonstrates the formation of a C-N bond, a key step in building complex ligands or amino acid derivatives.[3]

-

Reaction Setup: Dissolve 2,5-bis(bromomethyl)-1,3,4-oxadiazole (1.0 eq.), diisopropyl iminodiacetate (2.5 eq.), and sodium carbonate (10.0 eq.) in acetonitrile (50 mL for a 0.004 mol scale).

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

-

Work-up: After cooling to room temperature, add water (20 mL) to the reaction mixture and extract with ethyl acetate (50 mL).

-

Purification: Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent to dryness. Purify the crude product using column chromatography with ethyl acetate as the mobile phase to yield the target ester.

Caption: A generalized experimental workflow for synthesis and purification.

Conclusion

The bromomethyl-substituted oxadiazole is a highly valuable and reactive synthetic intermediate. The potent electron-withdrawing nature of the oxadiazole ring activates the C-Br bond, facilitating rapid and efficient Sɴ2 reactions with a diverse range of nucleophiles under mild conditions. This predictable and robust reactivity profile makes these compounds indispensable building blocks in the fields of medicinal chemistry and materials science, enabling the streamlined construction of complex molecular architectures with desirable pharmacological or physicochemical properties. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage this powerful synthon in their discovery programs.

References

- [Reference 1 Not Found]

-

Patel, A. B., & Patel, J. D. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of ChemTech Research. [Link]

- [Reference 3 Not Found]

-

Gackowska, A., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. [Link]

-

Rasała, D., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]

-

Saczewski, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]

-

Houghtaling, M. A., & DeMatteo, M. P. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]

-

Gümüş, M., et al. (2011). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules. [Link]

-

Lelyukh, M., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Medicinal Chemistry Research. [Link]

-

Hussain, N. B. (2023). Nucleophilic substitution reaction of 1,3,4-oxadiazole. ResearchGate. [Link]

- [Reference 12 Not Found]

-

Li, X., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. [Link]

-

da Silva, L. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals. [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

- [Reference 17 Not Found]

-

Kempe, K., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

- [Reference 19 Not Found]

-

Kudelko, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. [Link]

-

Jan, B. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Khan Academy. Reactions at the benzylic position. Khan Academy. [Link]

- [Reference 23 Not Found]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]

-

Wikipedia. (2023). N-Bromosuccinimide. Wikipedia. [Link]

-

Wang, X., et al. (2009). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. ARKIVOC. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Material Safety Data Sheet (MSDS) for 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole.

An In-depth Technical Guide to the Material Safety Data Sheet for 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole

Introduction: Understanding the Duality of a Versatile Reagent

The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, frequently employed as a metabolically robust bioisostere for esters and amides.[1][2] Its incorporation into drug candidates often enhances pharmacokinetic profiles. This compound represents a particularly valuable synthetic intermediate, featuring the stable oxadiazole core functionalized with a highly reactive bromomethyl group. This "handle" allows for facile elaboration via nucleophilic substitution, making it a key building block for novel therapeutics.[1]

However, the very reactivity that makes this compound a powerful tool for synthesis also renders it a significant laboratory hazard. A comprehensive understanding of its safety profile is not merely a regulatory formality but a prerequisite for its safe and effective use. This guide moves beyond a simple recitation of safety data, providing a detailed analysis of the hazards and the scientific rationale behind the prescribed safety protocols, empowering researchers to work with confidence and control.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling. The key identifiers and properties for this compound are summarized below.

Caption: Chemical structure of the title compound.

| Property | Data | Source(s) |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₄H₅BrN₂O | [3] |

| Molecular Weight | 177.00 g/mol | [4] |

| MDL Number | MFCD16250353 | [3] |

| Physical Form | Solid | [3] |

| InChI Key | NNNHJUIJOCYFBC-UHFFFAOYSA-N | [3] |

| SMILES | BrCC1=NOC(C)=N1 | [3] |

Section 2: Hazard Analysis and GHS Classification

This compound is classified as dangerous. The Globally Harmonized System (GHS) classifications provided by suppliers underscore the need for stringent safety measures. The primary hazards are acute oral toxicity and the potential for severe, irreversible eye damage.[3]

-

Signal Word: Danger [3]

-

GHS Pictograms:

- (Corrosion)

- (Exclamation Mark)

-

Hazard Statements (H-Codes):

-

Precautionary Statements (P-Codes):

Expert Analysis of Hazards: The hazard profile is a direct consequence of the compound's molecular structure. The bromomethyl group (-CH₂Br) is a potent alkylating agent and a lachrymator.

-

Ocular Hazard (H318): This is the most severe risk. The electrophilic carbon of the bromomethyl group can readily react with nucleophilic residues in the proteins of the cornea. This alkylation can lead to rapid, irreversible tissue damage and permanent vision loss. The "Danger" signal word and the specific H-code H318 highlight that this is not merely an irritant; the potential for serious injury is high.

-

Acute Oral Toxicity (H302): If ingested, the compound can cause significant harm.[3] While the precise mechanism is not detailed, its reactivity suggests it can alkylate biological macromolecules in the gastrointestinal tract and systemically, disrupting cellular function.

-

Implied Dermal Hazard: Although not explicitly listed with an H-code in the primary source, compounds containing a bromomethyl group are well-known skin irritants and sensitizers. Prudent laboratory practice dictates treating this substance as harmful upon skin contact. Repeated exposure could lead to allergic contact dermatitis.

Section 3: Emergency Procedures and First Aid

A rapid and correct response to an accidental exposure or spill is critical to mitigating harm. All personnel handling this material must be familiar with these procedures before beginning work.

First-Aid Measures

| Exposure Route | Protocol | Rationale |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if easy to do so. Seek immediate medical attention. [5][6] | The primary goal is to dilute and wash away the chemical as quickly as possible to minimize tissue damage. Due to the H318 classification, professional medical evaluation is mandatory. |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5] | Prompt removal from the skin prevents further absorption and irritation. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5] | Inducing vomiting can cause aspiration of the chemical. Immediate medical advice is required to manage the acute toxicity. |

| Inhalation | Move the victim to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms occur.[6] | This removes the individual from the source of exposure. While inhalation is less of a risk for a solid, dusts can be generated during handling. |

Accidental Release Protocol In the event of a spill, a structured response is necessary to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Caption: Workflow for managing an accidental spill.

Section 4: Safe Handling, Storage, and Exposure Control

Proactive measures are the most effective form of safety. Adherence to proper handling, storage, and personal protective equipment (PPE) protocols is non-negotiable.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control is to handle this material exclusively within a certified chemical fume hood to prevent inhalation of any dust and to contain potential spills.[5]

Caption: Mandatory PPE for handling the compound.

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

-

PPE Donning: Put on all required PPE as detailed in the diagram above, ensuring gloves are pulled over the cuffs of the lab coat.

-

Weighing and Transfer: Conduct all transfers of the solid material within the fume hood. Use tools (spatulas, weighing paper) that minimize dust generation. If weighing outside a glovebox, use an analytical balance with a draft shield.

-

Reaction Setup: Add the compound to the reaction vessel slowly and carefully. Ensure the vessel is properly secured.

-

Post-Handling: After the transfer is complete, decontaminate any tools used. Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[7]

-

Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[7]

-

Classification: The compound falls under Storage Class 11 (Combustible Solids).[3]

Section 5: Stability and Reactivity Profile

Understanding the chemical stability and reactivity is crucial for preventing hazardous reactions and ensuring the integrity of the material.

-

Chemical Stability: The product is chemically stable under standard ambient and recommended storage conditions.

-

Hazardous Reactions: The bromomethyl group is highly susceptible to nucleophilic attack. This is the basis for its utility in synthesis but also a source of hazardous reactivity.

-

Conditions to Avoid:

-

Incompatible Materials:

-

Strong Bases: Can deprotonate the carbon adjacent to the oxadiazole ring or promote elimination/decomposition reactions.

-

Strong Oxidizing Agents: May lead to a violent or exothermic reaction.

-

Nucleophiles (e.g., amines, thiols, alcohols): Will readily react in a substitution reaction, which may be exothermic.

-

Section 6: Toxicological and Ecological Profile

For many research chemicals, comprehensive toxicological and ecological data is limited. The available information for this compound confirms its acute hazards, while the absence of further data necessitates a cautious approach.

Toxicological Summary

-

Acute Toxicity: Classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[3]

-

Skin Corrosion/Irritation: While not explicitly classified, the bromomethyl functional group suggests a high potential for skin irritation.

-

Serious Eye Damage/Irritation: Classified as Eye Damage, Category 1 (H318: Causes serious eye damage).[3] This indicates a risk of irreversible damage.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available in the consulted sources. In the absence of data, the compound should be handled as if it were potentially hazardous in these respects due to its nature as an alkylating agent.

Ecological Information

-

Toxicity: No data is available regarding its toxicity to aquatic life or other environmental compartments.[6]

-

Persistence and Degradability: No data available.[6]

-

Bioaccumulative Potential: No data available.[6]

-

General Advice: Due to the lack of data and the known reactivity, release into the environment must be avoided. [7] All waste materials must be collected and disposed of as hazardous chemical waste according to local and national regulations.

Conclusion

This compound is a valuable reagent whose utility is directly linked to its chemical reactivity. This same reactivity presents significant, manageable hazards, primarily severe eye damage and acute oral toxicity. By understanding the chemical basis for these hazards and implementing robust safety protocols—including the mandatory use of a chemical fume hood and appropriate PPE (especially eye and face protection)—researchers can safely harness the synthetic power of this compound. Always prioritize a conservative approach to safety in the face of incomplete toxicological data.

References

-

3-Bromo-5-methyl-1,2,4-oxadiazole - PubChem. [Link]

-

3-bromo-5-methyl-1,2,4-oxadiazole (1228427-07-3) - Chemchart. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole - PubChem. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Storage of Brominated Oxadiazoles

Introduction: Navigating the Chemical Landscape of Brominated Oxadiazoles

Brominated oxadiazoles represent a significant class of halogenated heterocyclic compounds, pivotal in the realms of medicinal chemistry and materials science.[1] Their unique structural motifs, combining the oxadiazole ring with bromine substituents, impart a range of desirable pharmacological and physicochemical properties.[2] This has led to their investigation in diverse applications, including as anticancer, anti-inflammatory, and anticonvulsant agents.[2][3][4] However, the very characteristics that make these compounds valuable—reactivity and biological activity—also necessitate a robust and well-informed approach to their handling and storage.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to work safely with brominated oxadiazoles. It moves beyond a simple recitation of rules, delving into the underlying chemical principles to foster a culture of intrinsic safety. By understanding the "why" behind each procedural step, laboratory personnel can make informed decisions, anticipate hazards, and mitigate risks effectively.

Part 1: Foundational Knowledge & Hazard Analysis

A thorough understanding of the inherent properties of brominated oxadiazoles is the cornerstone of safe laboratory practice. This section elucidates the key toxicological, physical, and chemical hazards associated with this class of compounds.

Toxicological Profile: A Double-Edged Sword

The biological activity of brominated oxadiazoles is a focal point of their therapeutic potential. However, this same activity can pose toxicological risks to laboratory personnel. While some studies on specific derivatives have shown low acute toxicity in animal models, it is crucial to treat all novel and uncharacterized compounds as potentially hazardous.[5][6]

-

Cytotoxicity: Many oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4][6] This underscores the importance of preventing direct contact, inhalation, or ingestion, as these compounds could have cytotoxic effects on healthy tissues.

-

Lack of Comprehensive Data: For many specific brominated oxadiazoles, comprehensive toxicological data, including long-term exposure effects and carcinogenicity, is often unavailable.[7][8] Therefore, a precautionary approach is warranted.

-

Occupational Exposure Limits (OELs): Specific OELs for most brominated oxadiazoles have not been established.[7][9] In the absence of such data, it is prudent to handle these compounds in a manner that minimizes any potential for exposure.[10][11][12]

Physicochemical Hazards

The physical state and chemical reactivity of brominated oxadiazoles can present additional hazards.

-

Physical State: Most brominated oxadiazoles are crystalline solids at room temperature. This can pose an inhalation hazard if the material is a fine powder.

-

Thermal Decomposition: During a fire or when subjected to high temperatures, brominated oxadiazoles can decompose, generating highly toxic and corrosive gases such as hydrogen bromide, carbon oxides, and nitrogen oxides.[13]

-

Reactivity: The bromine atom on the aromatic ring can influence the molecule's reactivity. While generally stable, they can participate in various chemical reactions.[14] It is crucial to be aware of their potential reactivity with other chemicals.[15][16]

Hazard Communication: The NFPA 704 Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual reference for the hazards of a chemical.[17][18][19] While specific ratings for every brominated oxadiazole may not be available, a general understanding of the potential hazards can inform a preliminary assessment. For any new or uncharacterized compound, a conservative estimation of the hazards is recommended until empirical data is available.

| Hazard | Rating (0-4) | Indication for Brominated Oxadiazoles (General Guideline) |

| Health (Blue) | 2-3 | Can cause temporary incapacitation or residual injury. Some derivatives may have higher toxicity. |

| Flammability (Red) | 1-2 | Must be preheated before ignition can occur. Some may be combustible. |

| Instability (Yellow) | 0-1 | Normally stable, but can become unstable at elevated temperatures. |

| Special (White) | - | May have specific hazards to note, such as being an oxidizer if applicable. |

Part 2: Safe Handling & Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the research.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.

-

Chemical Fume Hood: All work with brominated oxadiazoles, especially when handling powders or volatile solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Ventilation: Laboratories should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]

-

Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[9][13]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense against chemical exposure.[20][21] The appropriate level of PPE should be determined by a thorough risk assessment.[22][23]

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.[20][24] | Protects against splashes and airborne particles. |

| Skin Protection | A lab coat, fully buttoned, with long sleeves. Chemical-resistant gloves (e.g., nitrile) should be worn.[20][24] | Prevents skin contact with the chemical. |

| Respiratory Protection | Generally not required when working in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[24] | Prevents inhalation of airborne particles. |

Caption: Decision-making process for responding to a chemical spill.

First Aid for Exposure

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [13][25][26]Seek medical attention if irritation persists. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [13]Seek immediate medical attention. [8][13]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [8][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][13]

Part 4: Waste Disposal and Decontamination

Proper disposal of brominated oxadiazole waste is a legal and ethical responsibility to protect human health and the environment.

Waste Segregation and Labeling

-

Halogenated Organic Waste: All waste containing brominated oxadiazoles should be collected in a designated, properly labeled, and sealed container for halogenated organic waste. [27]* Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, gloves) should also be disposed of as hazardous waste. [26]

Disposal Methods

-

Licensed Hazardous Waste Facility: The primary method for the disposal of brominated organic compounds is through a licensed hazardous waste facility. [28]* Incineration: Incineration at high temperatures in facilities equipped with appropriate emission controls is a common disposal method for halogenated organic waste. [28][29]* Neutralization: In some cases, specific chemical neutralization methods may be applicable, but this should only be performed by trained personnel following established protocols. [28]

Conclusion

The safe handling and storage of brominated oxadiazoles are not merely a matter of compliance but a fundamental aspect of responsible scientific practice. By integrating the principles outlined in this guide—from understanding the inherent hazards to implementing robust safety protocols and being prepared for emergencies—researchers can confidently and safely explore the vast potential of this important class of compounds. A proactive and informed approach to safety is the bedrock upon which scientific innovation is built.

References

- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Google.

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.).

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025).

- 2-(4-Bromo-2-fluorophenyl)

- What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.

- Bromination Process For Disposal Of Spilled Hazardous M

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv

- Reactions of Arom

- Spill Control/Emergency Response. (2025). EHSO Manual.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Personal Protective Equipment. (2025). US EPA.

- Chemical Spill Procedures. (n.d.). Princeton EHS.

- On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide. (2025).

- Chemical Spill procedure. (n.d.). Google.

- SAFETY D

- Chemical Safety: Personal Protective Equipment. (n.d.). Google.

- Chemical Spill Procedures. (n.d.). University of Toronto.

- 5 Types of PPE for Hazardous Chemicals. (2022).

- Bromine. (n.d.). Wikipedia.

- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.

- Bromine w

- Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- SAFETY D

- Chemical Spill Response Procedure. (n.d.). University of Manitoba.

- Electrophilic Aromatic Substitution Reactions - Bromin

- SAFETY D

- SAFETY D

- Safety D

- Recommendation of occupational exposure limits (2025–2026). (n.d.).

- Update on setting occupational exposure limits. (2022). European Pharmaceutical Review.

- NFPA Chemicals. (n.d.). New Environment Inc.

- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).

- Heterocyclic Compounds: Health Hazards. (2011). Google.

- Hazardous Materials Identific

- Bromine in waste incineration: partitioning and influence on metal volatilis

- Degradation of Brominated Organic Compounds (Flame Retardants)

- Halogenated Heterocycles. (n.d.). Sigma-Aldrich.

- NFPA 704. (n.d.). Wikipedia.

- Chemical Comp

- Heterocyclic Chemistry. (n.d.). Google.

- CHEMICAL COMPATIBILITY CHART. (2013). Thermo Fisher Scientific Inc.

- Halogenated Heterocycles Synthesis, Applic

- Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.).

- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.).

- Chemical Compatibility D

- Is there any substance that's a 4-4-4 on the NFPA diamond?. (2013). Chemistry Stack Exchange.

- Appendix K - Incomp

Sources

- 1. Halogenated Heterocycles [sigmaaldrich.com]

- 2. rroij.com [rroij.com]

- 3. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chemical.kao.com [chemical.kao.com]

- 10. Recommendation of occupational exposure limits (2025–2026) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 13. aksci.com [aksci.com]

- 14. Bromine - Wikipedia [en.wikipedia.org]

- 15. crab.rutgers.edu [crab.rutgers.edu]

- 16. Bromination - Wordpress [reagents.acsgcipr.org]

- 17. New Environment Inc. - NFPA Chemicals [newenv.com]

- 18. nfpa.org [nfpa.org]

- 19. NFPA 704 - Wikipedia [en.wikipedia.org]

- 20. hazmatschool.com [hazmatschool.com]

- 21. sams-solutions.com [sams-solutions.com]

- 22. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 23. epa.gov [epa.gov]

- 24. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 25. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 26. ehs.princeton.edu [ehs.princeton.edu]

- 27. chemtalk.com.au [chemtalk.com.au]

- 28. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 29. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole as a synthetic building block.

An In-Depth Technical Guide to 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole: A Versatile Building Block in Modern Synthesis

Introduction: The Ascendancy of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry.[1][2] Its value lies in its role as a bioisostere for ester and amide functionalities, a strategic replacement that often enhances metabolic stability and modulates target selectivity in drug candidates.[3][4] The inherent chemical stability of the oxadiazole ring, combined with its unique electronic properties, makes it a privileged scaffold in the design of novel therapeutics.[2][5] Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromomethyl group transforms the stable oxadiazole core into a versatile electrophilic building block, enabling chemists to readily introduce the oxadiazole motif into a wide array of complex molecules through straightforward synthetic transformations.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective use. The key physicochemical properties and predicted spectroscopic data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrN₂O | [6] |

| Molecular Weight | 177.00 g/mol | N/A |

| Appearance | Solid | [6] |

| InChI Key | NNNHJUIJOCYFBC-UHFFFAOYSA-N | [6] |

| SMILES | BrCC1=NOC(C)=N1 | [6] |

Predicted Spectroscopic Data (as per related structures)[3]:

| ¹H NMR (400 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 4.6 - 4.8 | Singlet | -CH₂Br |

| ~ 2.6 | Singlet | -CH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | |

| ~ 170 - 175 | C5 (ring carbon attached to -CH₃) | |

| ~ 165 - 170 | C3 (ring carbon attached to -CH₂Br) | |

| ~ 20 - 25 | -CH₂Br | |

| ~ 10 - 15 | -CH₃ | |

| Infrared (IR) Spectroscopy | ||

| Wavenumber (cm⁻¹) | Assignment | |

| ~ 2900 - 3000 | C-H stretch | |

| ~ 1600 - 1650 | C=N stretch | |

| ~ 1200 - 1300 | C-O stretch | |

| ~ 600 - 700 | C-Br stretch |

Synthesis of the Building Block

The synthesis of this compound can be achieved through established heterocyclic chemistry routes. A common and effective method involves the bromination of the corresponding methyl-substituted precursor, 3,5-dimethyl-1,2,4-oxadiazole, using a selective brominating agent like N-Bromosuccinimide (NBS) under radical initiation conditions.

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis via Radical Bromination

Causality: This protocol utilizes a free-radical chain reaction. Azobisisobutyronitrile (AIBN) acts as a radical initiator, which upon heating, decomposes to form radicals that abstract a bromine atom from NBS. The resulting succinimidyl radical then abstracts a hydrogen from the methyl group at the 3-position of the oxadiazole, which is more activated than the 5-methyl group, leading to selective bromination.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyl-1,2,4-oxadiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Core Reactivity: The Nucleophilic Substitution Pathway

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic attack. The carbon of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the oxadiazole ring. This allows for efficient displacement of the bromide ion—an excellent leaving group—by a wide variety of nucleophiles.

This reactivity provides a powerful and direct method for forging new carbon-heteroatom bonds (C-O, C-N, C-S), thereby enabling the covalent attachment of the 1,2,4-oxadiazole moiety to other molecular scaffolds.

Caption: General scheme for nucleophilic substitution reactions.

Applications in Molecular Elaboration

The straightforward nucleophilic substitution chemistry of this building block opens avenues for the synthesis of diverse molecular architectures.

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Potential Application Area |

| Oxygen | Phenols, Alcohols | Ether | Anti-inflammatory, Antiviral agents |

| Nitrogen | Primary/Secondary Amines, Anilines, Imidazoles | Amine | Anticancer, Antibacterial agents[7] |

| Sulfur | Thiols, Thiophenols | Thioether | Antifungal, Enzyme inhibitors[7] |

| Carbon | Cyanide, Malonates | Alkyl | Scaffold extension |

Experimental Protocol: General Procedure for N-Alkylation

Trustworthiness: This protocol is self-validating. The choice of a mild base like potassium carbonate is crucial to deprotonate the amine nucleophile without promoting side reactions or degradation of the oxadiazole ring. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sɴ2 reaction by solvating the cation of the base, leaving the anionic nucleophile highly reactive.

-

Reaction Setup: To a solution of the amine nucleophile (1.0 eq) in anhydrous dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Addition of Electrophile: Stir the suspension at room temperature for 15-30 minutes, then add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Reaction Execution: Allow the reaction to stir at room temperature or with gentle heating (40-60°C) until completion, as monitored by TLC. Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to yield the desired N-alkylated product.

Utility in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a key feature in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][8][9] The title building block serves as an efficient entry point for creating libraries of novel oxadiazole-containing compounds for high-throughput screening.

By reacting this compound with a diverse set of nucleophiles (e.g., from a corporate collection of amines or phenols), medicinal chemists can rapidly generate a large number of structurally related analogues. This parallel synthesis approach is fundamental to modern drug discovery for exploring the structure-activity relationship (SAR) of a new chemical series.

Caption: Workflow from building block to lead optimization.

Conclusion

This compound is a high-value, versatile, and reactive building block for organic synthesis. Its utility is primarily centered on the facile nucleophilic displacement of its bromomethyl group, providing a robust and reliable method for incorporating the metabolically stable 1,2,4-oxadiazole scaffold into target molecules. This reactivity profile makes it an indispensable tool for professionals in drug discovery and materials science, enabling the efficient construction of novel chemical entities with diverse and valuable properties. The straightforward and well-understood reaction pathways associated with this building block ensure its continued and widespread application in the advancement of chemical and pharmaceutical research.

References

- Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.

- Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. PMC - NIH.

- 2-bromo-5-methyl-1,3,4-oxadiazole synthesis. ChemicalBook.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

- This compound. Sigma-Aldrich.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. NIH.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry.

- Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities.

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- Heterocyclic compounds. Google Patents.

- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.

- Orthogonally Protected Oxadiazole-Based Building Blocks: Synthesis and Characterization.

- Nucleophilic substitution reaction of 1,3,4oxadiazole. ResearchGate.

- 1,2,5-oxadiazole derivatives. Google Patents.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

- Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles. Google Patents.

- Oxadiazole in Material and Medicinal Chemistry. ResearchGate.

- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals.

- 1,2,4-Oxadiazole Derivatives to Power Up Your Research | Building Blocks. Life Chemicals.

- Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Modern Cyclization Strategies for the 1,2,4-Oxadiazole Scaffold

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Ring in Medicinal Chemistry

The 1,2,4-oxadiazole is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its prevalence stems from its role as a highly effective bioisostere for amide and ester functionalities.[3][4][5][6] This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide a rigid, aromatic linker to orient substituents for optimal binding to biological targets.[4][5] The inherent chemical and thermal stability of the oxadiazole ring further contributes to its utility as a privileged scaffold in drug design.[4]

Numerous compounds incorporating the 1,2,4-oxadiazole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] Marketed drugs such as Ataluren, used in the treatment of cystic fibrosis, feature this critical moiety, underscoring its therapeutic relevance.[4]

This guide provides an in-depth exploration of the most robust and widely adopted cyclization methods for constructing the 1,2,4-oxadiazole ring. We will delve into the mechanistic underpinnings of each strategy, present detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy I: Acylation and Cyclodehydration of Amidoximes

The most traditional and perhaps most versatile route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step.[7][8][9] This [4+1] approach involves four atoms from the amidoxime precursor and one carbon atom from an acylating agent.[10] The process can be performed in two distinct steps with the isolation of the O-acyl amidoxime intermediate or as a more streamlined one-pot procedure.

Mechanism Overview

The reaction proceeds via nucleophilic attack of the amidoxime's hydroxylamine nitrogen onto an activated carbonyl compound (e.g., an acyl chloride, anhydride, or activated carboxylic acid) to form an O-acyl amidoxime. This intermediate is then induced to undergo intramolecular cyclization with the elimination of a water molecule, typically under thermal conditions or with the aid of a dehydrating agent or catalyst, to yield the aromatic 1,2,4-oxadiazole ring.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

Application Note & Protocol: High-Purity Isolation of 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole via Automated Flash Column Chromatography

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract